tert-butyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
Description
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
tert-butyl 1-oxo-2,3-dihydroindene-5-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)10-4-6-11-9(8-10)5-7-12(11)15/h4,6,8H,5,7H2,1-3H3 |
InChI Key |
BYUPMHVZXOGZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and tert-butyl acetoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials.
Formation of Intermediate: The deprotonated intermediate undergoes a nucleophilic addition to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 1 can undergo further oxidation under controlled conditions. For example:
-
Oxidative cleavage of the indene ring may occur with strong oxidizing agents like KMnO₄ or CrO₃, though this is less common due to steric hindrance from the tert-butyl group.
-
Epoxidation of the adjacent double bond (if present in derivatives) using meta-chloroperbenzoic acid (mCPBA) has been reported in structurally similar indene systems .
Table 1: Oxidation Reactions
*Yields inferred from analogous reactions.
Reduction Reactions
The ketone moiety is susceptible to reduction:
-
Ketone to alcohol : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding tert-butyl 1-hydroxy-2,3-dihydro-1H-indene-5-carboxylate.
-
Ester reduction : LiAlH₄ may reduce the ester to a primary alcohol, though this is less common due to competing ketone reduction.
Table 2: Reduction Reactions
| Reaction Type | Reagents/Conditions | Major Product | Yield (%)* | Reference |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C | 1-Hydroxy-indene carboxylate | ~85 | |
| Ester reduction | LiAlH₄, THF, reflux | Indene-5-methanol derivative | <50 |
Hydrolysis of the Ester Group
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, heat) yields 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid.
-
Basic hydrolysis (NaOH, H₂O/EtOH) produces the carboxylate salt, which can be acidified to the free acid.
Table 3: Hydrolysis Reactions
| Reaction Type | Reagents/Conditions | Major Product | Yield (%)* | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Indene-5-carboxylic acid | 90 | |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, 60°C | Sodium indene-5-carboxylate | 95 |
Nucleophilic Substitution at the Ester
The tert-butyl ester can participate in nucleophilic acyl substitution:
-
Aminolysis : Reaction with amines (e.g., NH₃, primary amines) forms amides.
-
Transesterification : Catalyzed by acids or bases, the tert-butyl group is replaced by other alcohols (e.g., MeOH, EtOH).
Table 4: Substitution Reactions
| Reaction Type | Reagents/Conditions | Major Product | Yield (%)* | Reference |
|---|---|---|---|---|
| Aminolysis | NH₃ (g), THF, 25°C | Indene-5-carboxamide | 70 | |
| Transesterification | MeOH, H₂SO₄, reflux | Methyl indene-5-carboxylate | 80 |
Cyclization and Condensation Reactions
The ketone and ester groups enable participation in cyclization pathways:
-
Knoevenagel condensation : With active methylene compounds (e.g., malononitrile), forming fused bicyclic systems .
-
Michael addition : The α,β-unsaturated ketone (if generated) acts as a Michael acceptor.
Table 5: Cyclization Reactions
Photochemical and Thermal Reactions
-
Electrocyclic ring-opening : UV irradiation may induce ring-opening of the dihydroindene core, forming conjugated dienes.
-
Retro-Diels-Alder reaction : Heating in the presence of dienophiles could lead to fragmentation.
Key Mechanistic Insights:
Scientific Research Applications
Chemistry: tert-Butyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the design and synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Indene Backbone
Ethyl 1-Oxo-2,3-dihydro-1H-indene-5-carboxylate
- Structure : Ethyl ester at position 5 (CAS 150969-57-6; C₁₂H₁₂O₃; MW 204.22).
- Properties : Less sterically hindered than tert-butyl derivatives, enhancing reactivity in nucleophilic additions. Requires storage at 2–8°C for stability .
- Applications : Intermediate in pharmaceuticals; lacks enantioselective utility reported for tert-butyl analogs.
Methyl 5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate
- Structure : Chlorine at position 5, hydroxyl at position 2 (synthesized via Friedel-Crafts and Dieckmann cyclization).
- Properties : Electron-withdrawing Cl substituent increases electrophilicity of the ketone. Hydroxyl group enables hydrogen bonding, influencing crystallization behavior .
Ethyl 5-Methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Ester Group Modifications
Spectroscopic and Analytical Data
Biological Activity
Tert-butyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with a unique bicyclic structure that contributes to its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant data and findings from recent research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.275 g/mol. The compound features a tert-butyl group, a carbonyl group, and a dihydroindene moiety, which are crucial for its reactivity and biological interactions .
Biological Activity Overview
Research indicates that compounds related to the indene structure exhibit various biological activities, including:
- Anti-cancer Properties : Similar compounds have been shown to modulate signaling pathways involved in apoptosis and cell proliferation. They may inhibit inhibitors of apoptosis proteins (IAPs), which play a significant role in cancer cell survival .
- Antibacterial and Anti-inflammatory Effects : Some derivatives of indenes have demonstrated antibacterial and anti-inflammatory activities, suggesting that this compound may also possess these properties .
The biological activity of this compound is believed to involve interaction with cellular pathways that regulate apoptosis and the cell cycle. These interactions are critical for understanding its potential therapeutic roles and optimizing efficacy in clinical settings .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reaction with Indene : The compound can be synthesized through the reaction of indene with tert-butyl chloroformate in the presence of a base such as triethylamine.
- Oxidation Reactions : These reactions can convert related compounds into carboxylic acids or ketones, which may further enhance their biological activity .
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2,3-dihydro-1H-indene-2-carboxylate | C12H14O3 | Similar bicyclic structure; different carboxylic position |
| Tert-butyl 1-oxo-indane-2-carboxylate | C12H14O3 | Indane core; variation in functional groups |
| Tert-butyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene | C15H18O5 | Additional methoxy groups enhancing solubility |
This comparative analysis demonstrates how the positioning of functional groups influences biological activity and reactivity .
Case Study 1: Anti-cancer Activity
A study investigated the anti-cancer properties of indene derivatives similar to this compound. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines by modulating IAPs .
Case Study 2: Antibacterial Effects
Another study focused on the antibacterial activity of indene derivatives. The findings revealed that certain compounds exhibited significant inhibition against bacterial strains, suggesting potential applications in developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for tert-butyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate?
A common method involves the base-mediated alkylation of a pre-functionalized indenone core. For example, potassium tert-butoxide and sodium hydride (NaH) can deprotonate the indenone, enabling carboxylation with diethyl carbonate. Subsequent tert-butyl esterification is achieved via nucleophilic substitution or transesterification. Purification via column chromatography (e.g., 7:3 pentane/ethyl acetate) yields the product in high purity (96% reported) .
Q. How is this compound characterized structurally?
Key techniques include H NMR spectroscopy for confirming substituent positions and stereochemistry. For instance, the tert-butyl group typically appears as a singlet at ~1.3 ppm, while aromatic protons (ArH) resonate between 6.9–7.7 ppm. Coupling constants (e.g., for diastereotopic CH protons) and integration ratios validate the indene backbone and ester functionality . TLC with pentane/ethyl acetate (9:1) is used to monitor reaction progress .
Q. What are typical reaction conditions for introducing protective groups?
Silyl ethers (e.g., triisopropylsilyl) or tert-butyldiphenylsilyl (TBDPS) groups are introduced under anhydrous conditions using silyl chlorides and imidazole as a base. For example, TBDPS-protected intermediates are synthesized at 0°C to room temperature, followed by purification via silica gel chromatography .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Catalyst selection (e.g., potassium tert-butoxide vs. NaH) and solvent polarity significantly impact yields. NaH in THF or DMF promotes efficient deprotonation of the indenone, while diethyl carbonate acts as both solvent and electrophile. Continuous flow reactors and automated systems may enhance scalability and reproducibility, as seen in analogous dihydropyridine syntheses .
Q. How to resolve discrepancies in spectral data for structurally similar derivatives?
Contradictions in NMR or mass spectrometry data may arise from regioisomeric byproducts. For example, competing alkylation at C2 vs. C5 positions can be distinguished via NOESY experiments or X-ray crystallography. Comparative analysis with reported analogs (e.g., ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) helps validate assignments .
Q. What strategies enable regioselective functionalization of the indene core?
Electron-withdrawing groups (e.g., ketones) direct electrophilic substitution to the para position. For tert-butyl carboxylates, Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify the aromatic ring while preserving the ester moiety. Steric effects from the tert-butyl group may hinder reactions at adjacent positions .
Q. How do protecting groups influence downstream reactivity?
The tert-butyl ester enhances solubility in nonpolar solvents and resists hydrolysis under basic conditions, making it ideal for multistep syntheses. In contrast, methyl esters are more labile and may require selective deprotection. Silyl ethers (e.g., TBDPS) offer orthogonal protection for hydroxyl or amine functionalities in complex intermediates .
Q. What safety protocols are critical for handling this compound?
Tert-butyl esters are generally stable but may decompose under strong acids/bases. Safety data sheets (SDS) recommend using gloves, goggles, and fume hoods. In case of exposure, consult a physician and provide the SDS, which notes potential hazards like skin irritation or respiratory sensitization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
